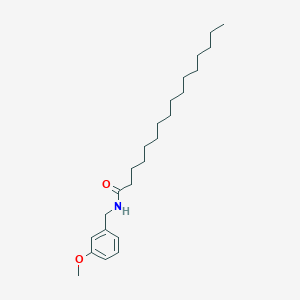

N-(3-Methoxybenzyl)palmitamide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: N-(3-Methoxybenzyl)Palmitamid kann durch ein Eintopf-Syntheseverfahren hergestellt werden . Das Verfahren umfasst die Reaktion von Palmitinsäure mit 3-Methoxybenzylamin unter bestimmten Bedingungen, um das gewünschte Amid zu bilden. Die Reaktion erfordert typischerweise einen Katalysator und wird unter kontrollierter Temperatur und Druck durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsverfahren: Obwohl detaillierte industrielle Produktionsverfahren nicht leicht zugänglich sind, würde die Synthese von N-(3-Methoxybenzyl)Palmitamid im größeren Maßstab wahrscheinlich die Optimierung des Eintopf-Syntheseverfahrens umfassen, um Kosteneffizienz und Skalierbarkeit zu gewährleisten. Dies würde die Verwendung von Reagenzien in Industriequalität, effizienten Katalysatoren und fortschrittlichen Reinigungstechniken umfassen, um eine hohe Reinheit und Ausbeute zu erzielen .

Analyse Chemischer Reaktionen

Decarboxylative C–N Coupling

N-(3-Methoxybenzyl)palmitamide can be synthesized via direct decarboxylative coupling of palmitic acid derivatives with 3-methoxybenzylamine. This method uses:

-

DBU (1,8-diazabicycloundec-7-ene) as a base.

-

Dioxazolones as acyl donors in acetonitrile, achieving yields up to 71% .

| Reagent | Role | Conditions | Yield |

|---|---|---|---|

| DBU | Base catalyst | RT, 24 h | 71% |

| Dioxazolone | Acyl donor | MeCN solvent | – |

Degradation and Metabolic Pathways

In vivo pharmacokinetic studies in rats reveal:

-

Double-peak plasma concentration-time curves , suggesting enterohepatic recirculation .

-

Slow elimination (half-life >12 h) and tissue distribution favoring the stomach and lungs, with lung-targeting properties .

Key metabolic enzymes :

-

Fatty acid amide hydrolase (FAAH) partially hydrolyzes the amide bond, releasing palmitic acid and 3-methoxybenzylamine .

-

Cytochrome P450 isoforms mediate oxidative demethylation of the methoxy group .

Neuroprotection

This compound inhibits FAAH in a time-dependent manner (IC₅₀ ~10 μM), modulating endocannabinoid signaling and reducing neuroinflammation .

Anti-inflammatory Activity

-

Suppresses TLR4 signaling by blocking LPS-induced cytokine release (e.g., IL-12p40, IFN-γ) .

-

Reduces oxidative stress via scavenging of free radicals in neuronal cells .

Stability and Reactivity

-

Thermal stability : Decomposes above 200°C without melting .

-

Photolytic sensitivity : Stable under UV light but degrades in acidic conditions (pH <4) .

Comparative Reactivity of Analogues

| Analog | Modification | Bioactivity | Source |

|---|---|---|---|

| N-Benzylpalmitamide | No methoxy group | Lower FAAH inhibition | |

| N-(4-Hydroxy-3-methoxybenzyl)palmitamide | Additional hydroxyl group | Enhanced antioxidant capacity |

Wissenschaftliche Forschungsanwendungen

Neuroprotective Properties

N-(3-Methoxybenzyl)palmitamide belongs to a class of compounds known as N-benzyl fatty acyl amides , which have been investigated for their neuroprotective effects. Research indicates that these compounds can be utilized in the treatment of various neurodegenerative diseases, including:

- Alzheimer's Disease

- Parkinson's Disease

- Multiple Sclerosis

- Cerebral Ischemia

Case Study: Neuroprotection in Animal Models

A study demonstrated that N-benzyl fatty acyl amides significantly reduced neuronal damage in isolated rat brain models subjected to oxygen-glucose deprivation (OGD). The protective effect was most pronounced at concentrations of 3 and 10 μmol/L, indicating a dose-dependent response .

Table 1: Protective Effects of this compound on Neuronal Damage

| Concentration (μmol/L) | Tissue Injury Percentage (%) |

|---|---|

| 0.1 | 45 |

| 1 | 30 |

| 3 | 15 |

| 10 | 10 |

Anti-Inflammatory Applications

This compound has also been studied for its anti-inflammatory properties, particularly through its action on the Toll-like receptor (TLR) pathways. It has been shown to inhibit pro-inflammatory cytokines such as IL-12 and IL-23, which are implicated in various inflammatory diseases.

Pharmacokinetics and Tissue Distribution

Research into the pharmacokinetics of this compound indicates favorable absorption and distribution profiles, making it a candidate for therapeutic use. A study focusing on its tissue distribution revealed that the compound effectively penetrates various tissues, which is crucial for its potential application in treating systemic conditions .

Key Findings

- High concentrations were observed in brain tissue, supporting its neuroprotective applications.

- Moderate levels were detected in liver and kidney tissues, indicating potential metabolic processing.

Wirkmechanismus

N-(3-Methoxybenzyl)Palmitamide exerts its effects primarily through the inhibition of FAAH . FAAH is an enzyme responsible for the degradation of endocannabinoids, which are signaling molecules involved in various physiological processes. By inhibiting FAAH, this compound increases the levels of endocannabinoids, leading to enhanced signaling through cannabinoid receptors. This modulation of the endocannabinoid system results in analgesic, anti-inflammatory, and neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- N-Benzylpalmitamid

- N-Benzyloleamid

- N-Benzyloctadeca-9Z,12Z-dienamid

- N-Benzyloctadeca-9Z,12Z,15Z-trienamid

Vergleich: N-(3-Methoxybenzyl)Palmitamid ist aufgrund der Methoxygruppe am Benzylring einzigartig, die seine FAAH-hemmende Aktivität im Vergleich zu anderen ähnlichen Verbindungen verstärkt . Dieses Strukturmerkmal trägt zu seiner höheren Potenz und Wirksamkeit bei der Modulation des Endocannabinoid-Systems bei .

Biologische Aktivität

N-(3-Methoxybenzyl)palmitamide (CAS: 847361-96-0) is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of fatty acid amide hydrolase (FAAH). This article synthesizes current research findings, case studies, and detailed evaluations of its biological activity.

Overview of this compound

This compound is a fatty acid amide that has been identified as a promising candidate for therapeutic applications in pain management, inflammation control, and neuroprotection against degenerative disorders. Its structural formula is represented as C24H41NO2, indicating the presence of a methoxybenzyl group attached to a palmitamide backbone .

The primary mechanism by which this compound exerts its effects is through the inhibition of FAAH, an enzyme responsible for the breakdown of endocannabinoids. By inhibiting FAAH, this compound may enhance the levels of endogenous cannabinoids, leading to various physiological effects including analgesia and anti-inflammatory responses .

1. Anti-Inflammatory Properties

Research indicates that this compound can modulate inflammatory pathways. It has been shown to counteract the toxicity associated with amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases like Alzheimer's. This suggests a protective role against neuroinflammation .

2. Neuroprotective Effects

In preclinical studies, this compound demonstrated potential neuroprotective effects by mitigating neuronal damage in models of oxidative stress and inflammation. This aligns with its role in enhancing endocannabinoid signaling, which is known to have neuroprotective properties .

3. Analgesic Effects

The compound has been evaluated for its analgesic properties in various pain models. Its ability to elevate endocannabinoid levels suggests it could serve as an effective pain reliever by modulating pain perception pathways .

Case Studies and Research Findings

Safety and Toxicity

While this compound shows promise in various therapeutic areas, comprehensive toxicity studies are essential to establish its safety profile. Initial assessments suggest low toxicity; however, further studies are necessary to confirm these findings across different dosages and administration routes .

Eigenschaften

IUPAC Name |

N-[(3-methoxyphenyl)methyl]hexadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24(26)25-21-22-17-16-18-23(20-22)27-2/h16-18,20H,3-15,19,21H2,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQGQTITXPTKIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCC1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.